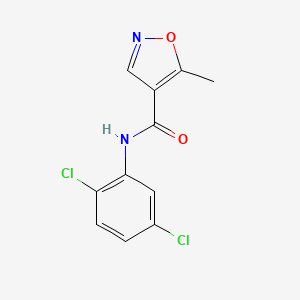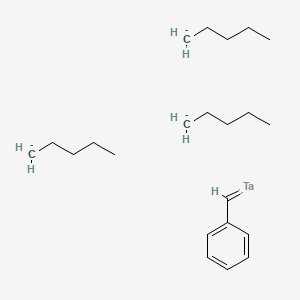
2-Butanoylbenzene-1-diazonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanoylbenzene-1-diazonium chloride is an organic compound that belongs to the class of diazonium salts These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butanoylbenzene-1-diazonium chloride can be synthesized through the diazotization of 2-butanoylaniline. The process involves the reaction of 2-butanoylaniline with nitrous acid, which is typically generated in situ from sodium nitrite and hydrochloric acid, at low temperatures (0-5°C) to form the diazonium salt .
Industrial Production Methods
In an industrial setting, the preparation of this compound follows a similar route but on a larger scale. The reaction conditions are carefully controlled to ensure the stability of the diazonium salt, which can be prone to decomposition at higher temperatures.
Chemical Reactions Analysis
Types of Reactions
2-Butanoylbenzene-1-diazonium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles such as halides, hydroxides, and cyanides through Sandmeyer reactions.
Coupling Reactions: The diazonium ion can couple with phenols and aromatic amines to form azo compounds, which are useful in dye synthesis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include copper(I) chloride (CuCl), copper(I) bromide (CuBr), and potassium iodide (KI).
Coupling Reactions: Phenols and aromatic amines are dissolved in alkaline solutions and reacted with the diazonium salt at low temperatures to form azo compounds.
Major Products Formed
Substitution Reactions: Products include halogenated benzenes, phenols, and nitriles.
Coupling Reactions: Azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond linking two aromatic rings.
Scientific Research Applications
2-Butanoylbenzene-1-diazonium chloride has several applications in scientific research:
Chemistry: It is used in the synthesis of various aromatic compounds through substitution and coupling reactions.
Biology: Diazonium salts are used in the modification of biomolecules and in the study of enzyme mechanisms.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Butanoylbenzene-1-diazonium chloride involves the formation of a highly reactive diazonium ion, which can undergo various substitution and coupling reactions. The diazonium ion acts as an electrophile, reacting with nucleophiles to form new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nucleophiles used .
Comparison with Similar Compounds
Similar Compounds
- Benzenediazonium chloride
- p-Toluenediazonium chloride
- m-Nitrobenzenediazonium chloride
Uniqueness
2-Butanoylbenzene-1-diazonium chloride is unique due to the presence of the butanoyl group, which can influence the reactivity and stability of the diazonium ion. This makes it distinct from other diazonium salts, which may have different substituents on the aromatic ring .
Properties
CAS No. |
61485-14-1 |
|---|---|
Molecular Formula |
C10H11ClN2O |
Molecular Weight |
210.66 g/mol |
IUPAC Name |
2-butanoylbenzenediazonium;chloride |
InChI |
InChI=1S/C10H11N2O.ClH/c1-2-5-10(13)8-6-3-4-7-9(8)12-11;/h3-4,6-7H,2,5H2,1H3;1H/q+1;/p-1 |
InChI Key |
IUVZJFVUERFRKM-UHFFFAOYSA-M |
Canonical SMILES |
CCCC(=O)C1=CC=CC=C1[N+]#N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4'-(Hexadecyloxy)[1,1'-biphenyl]-4-yl]quinoxaline](/img/structure/B14565744.png)

![N'-[Bis(dimethylamino)methyl]-N,N-dimethylthiourea](/img/structure/B14565756.png)





![2,2-Dichloro-N-[1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]acetamide](/img/structure/B14565816.png)



